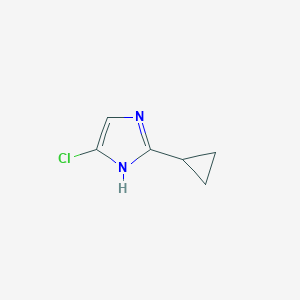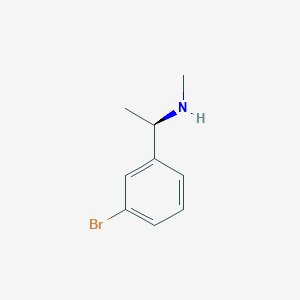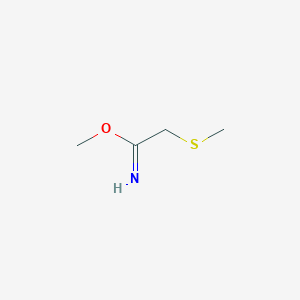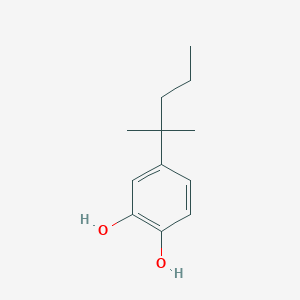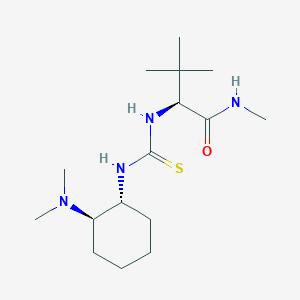
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thioureido group, a cyclohexyl ring, and a dimethylamino group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioureido group and the introduction of the dimethylamino group onto the cyclohexyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the thioureido group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group and the dimethylamino group play crucial roles in binding to these targets and modulating their activity. The compound may affect various pathways, depending on the specific context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Other thiourea derivatives with similar structural motifs
Uniqueness
What sets (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H32N4OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S)-2-[[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C16H32N4OS/c1-16(2,3)13(14(21)17-4)19-15(22)18-11-9-7-8-10-12(11)20(5)6/h11-13H,7-10H2,1-6H3,(H,17,21)(H2,18,19,22)/t11-,12-,13-/m1/s1 |
InChI Key |
HJPRLRWXYBCUEN-JHJVBQTASA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N(C)C |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


